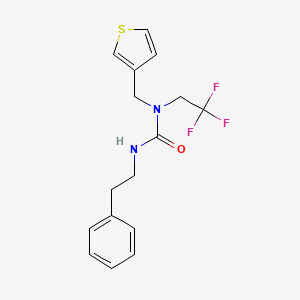

3-Phenethyl-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea

Description

Properties

IUPAC Name |

3-(2-phenylethyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F3N2OS/c17-16(18,19)12-21(10-14-7-9-23-11-14)15(22)20-8-6-13-4-2-1-3-5-13/h1-5,7,9,11H,6,8,10,12H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMCWAROVURLFGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)N(CC2=CSC=C2)CC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenethyl-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea typically involves the following steps:

Preparation of Intermediate Compounds: The synthesis begins with the preparation of intermediate compounds such as phenethylamine, thiophen-3-ylmethyl chloride, and 2,2,2-trifluoroethyl isocyanate.

Formation of Urea Derivative: The intermediate compounds are then reacted under controlled conditions to form the desired urea derivative. For example, phenethylamine can be reacted with thiophen-3-ylmethyl chloride in the presence of a base to form an intermediate, which is subsequently reacted with 2,2,2-trifluoroethyl isocyanate to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.

Purification Techniques: Employing purification techniques such as crystallization, distillation, or chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Phenethyl-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, acids, and bases.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogens, acids, and bases under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer oxygen atoms.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Thiourea derivatives, including compounds similar to 3-Phenethyl-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea, have been studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against various bacterial strains such as E. coli, Pseudomonas aeruginosa, and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values for related thiourea derivatives range from 40 to 50 µg/mL, showing comparable efficacy to standard antibiotics like ceftriaxone .

Anticancer Properties : The compound has potential applications in cancer therapy. Studies have shown that thiourea derivatives can inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth . For instance, certain derivatives have demonstrated IC50 values as low as 1.50 µM against human leukemia cell lines . This suggests that the compound may play a role in developing new anticancer agents.

Material Science

Polymer Synthesis : The unique structure of this compound allows it to be utilized in synthesizing advanced polymer materials. Thiourea derivatives are known to enhance the mechanical properties of polymers and can be incorporated into polymer matrices for improved thermal stability and chemical resistance .

Biological Applications

Biological Activity : Thiourea compounds have been explored for their biological activities beyond antimicrobial effects. They have shown promise in modulating enzyme activities and influencing metabolic pathways . The trifluoroethyl group may enhance the lipophilicity of the compound, allowing better interaction with biological membranes.

Case Study 1: Antimicrobial Efficacy of Thiourea Derivatives

A study evaluated several thiourea derivatives against common pathogens. Among these, a derivative structurally similar to this compound exhibited significant antibacterial activity with MIC values comparable to established antibiotics . This highlights the potential for developing new antimicrobial agents based on this structural framework.

Case Study 2: Anticancer Activity Evaluation

Research conducted on various thiourea derivatives indicated that those with trifluoromethyl substitutions had enhanced anticancer activity compared to their non-fluorinated counterparts. In vitro studies demonstrated that these compounds effectively inhibited the growth of breast and prostate cancer cell lines . The findings suggest that introducing trifluoroethyl groups can significantly impact the biological activity of thiourea derivatives.

Mechanism of Action

The mechanism of action of 3-Phenethyl-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes or Receptors: The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.

Inhibition or Activation of Pathways: It may inhibit or activate specific biochemical pathways, resulting in changes in cellular processes and functions.

Comparison with Similar Compounds

Key Observations:

Lipophilicity and Bioavailability: The phenethyl and thiophene groups in the target compound likely increase lipophilicity compared to the chloropropanoyl substituent in the analog. This could enhance blood-brain barrier penetration, making it relevant for central nervous system (CNS) drug development.

Reactivity: The 3-chloropropanoyl group in the analog introduces a reactive ketone and chlorine atom, which may facilitate covalent binding to biological targets or further synthetic modifications.

Metabolic Stability : Both compounds share the trifluoroethyl group, which reduces oxidative metabolism via cytochrome P450 enzymes. However, the larger size of the target compound may slow hepatic clearance compared to the smaller analog.

Biological Activity

3-Phenethyl-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and therapeutic applications based on recent studies.

Synthesis

The synthesis of this compound involves the reaction of phenethylamine derivatives with thiophene and trifluoroethyl isocyanate. The process typically employs standard organic synthesis techniques including reflux and purification through chromatography. Detailed synthetic routes are often outlined in research articles focusing on urea derivatives .

Antimicrobial Activity

Research indicates that urea derivatives exhibit a broad spectrum of antimicrobial properties. Compounds similar to this compound have shown significant activity against various bacterial strains. For instance, studies have reported Minimum Inhibitory Concentration (MIC) values demonstrating effectiveness against both Gram-positive and Gram-negative bacteria .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Similar Urea Derivative | 0.5 | Staphylococcus aureus |

| Similar Urea Derivative | 1.0 | Escherichia coli |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. For example, related urea compounds have demonstrated cytotoxic effects on several cancer cell lines including breast and lung cancer cells. The mechanism of action is often attributed to the induction of apoptosis and inhibition of cell proliferation pathways .

Anti-inflammatory Effects

Compounds containing thiophene moieties have been noted for their anti-inflammatory properties. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models . The exact pathways involve modulation of NF-kB signaling and other inflammatory mediators.

Case Studies

Several case studies highlight the efficacy of urea derivatives in clinical settings:

- Case Study on Antimicrobial Efficacy : A study evaluated the effectiveness of a related urea derivative against multi-drug resistant bacterial strains. The results indicated that the compound significantly inhibited bacterial growth at low concentrations.

- Case Study on Anticancer Activity : In another study focusing on breast cancer cell lines, the compound exhibited a GI50 value indicating potent anticancer activity compared to standard chemotherapeutics.

Research Findings

Recent findings from various studies emphasize the importance of structural modifications in enhancing biological activity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.